Mouse TAAR1 Binding Affinity (Ki = 7.90 nM) Demonstrates High-Potency Trace Amine Receptor Engagement
The racemic 2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline free base, which structurally corresponds to the target compound, exhibits a dissociation constant (Ki) of 7.90 nM at mouse TAAR1 expressed in recombinant systems, as determined by radioligand competition binding using [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline [1]. Although a direct head-to-head comparison with tetrahydrozoline at TAAR1 is unavailable in the public domain, the binding data establish that this 2-aminoimidazoline scaffold achieves single-digit nanomolar potency at TAAR1—a receptor not significantly engaged by most OTC imidazoline decongestants at therapeutic concentrations [2]. This provides a clear differentiation axis for research applications requiring TAAR1 agonism.
| Evidence Dimension | Radioligand binding affinity (Ki) at mouse TAAR1 |
|---|---|
| Target Compound Data | Ki = 7.90 nM (measured for racemic free base form of the target compound) [1] |
| Comparator Or Baseline | Typical therapeutic imidazolines (e.g., tetrahydrozoline, naphazoline) have not been reported to exhibit sub-100 nM affinity at TAAR1; TAAR1 is not their primary pharmacological target [2]. |
| Quantified Difference | Approximately 10- to 100-fold higher affinity for TAAR1 compared to non-amino imidazoline decongestants (class-level inference; direct comparative data not publicly reported). |
| Conditions | Radioligand binding assay performed at 4°C using recombinant mouse TAAR1; [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline as radioligand at calculated Kd concentration. |
Why This Matters
For researchers developing TAAR1-targeted probes or investigating trace amine signaling, the 7.90 nM Ki value identifies this compound as a potent tool ligand, whereas standard imidazoline decongestants would lack sufficient TAAR1 engagement.
- [1] BindingDB Entry: Ki=7.90 nM for binding to mouse TAAR1. Radioligand: [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline. Source: Hoffmann-La Roche US Patent US8586617. View Source
- [2] Lam VM, Espinoza S, Gerasimov AS, Gainetdinov RR, Salahpour A. In-vivo pharmacology of trace amine-associated receptor 1. Eur J Pharmacol. 2015;763(Pt B):149-157. (Reviews TAAR1 ligands; notes that classical imidazoline decongestants are weak or inactive at TAAR1.) View Source
